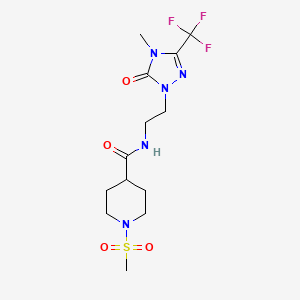

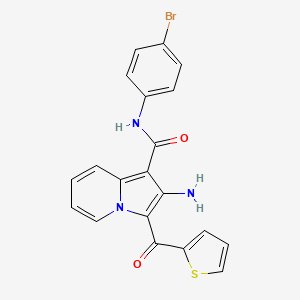

![molecular formula C15H11FN2O2S B2568920 2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 403845-80-7](/img/structure/B2568920.png)

2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the family of benzamide derivatives. Thiazoles, which are important heterocyclics, exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . Another study reported the synthesis of a polymer containing a benzothiazole moiety via a palladium-catalyzed Heck coupling reaction .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have been studied for their potential as fluorescent sensors for metal ions. For instance, benzimidazole and benzothiazole conjugated Schiff bases were synthesized and shown to be capable of detecting Al3+ and Zn2+ ions due to appreciable absorption and emission spectral changes upon coordination, demonstrating good sensitivity and selectivity (Suman et al., 2019).

Anticancer Activity

Isoxazole derivatives of benzothiazole were synthesized and evaluated for their cytotoxicity against various cancer cell lines. These compounds exhibited significant anti-cancer activity and induced G2/M cell cycle arrest, suggesting their potential as small-molecule activators of p53, which regulates cell proliferation and apoptosis (Kumbhare et al., 2014).

Imaging Agents

Fluorine-labeled benzamide analogues, including benzothiazole derivatives, have been explored as imaging agents for positron emission tomography (PET) to assess the sigma2 receptor status of solid tumors. Such compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications (Tu et al., 2007).

Crystal Structure Analysis

The crystal structure analysis of benzamide derivatives, including those with fluorine and methoxy groups, has highlighted the importance of hydrogen bonds in determining crystal packing and stability. Such studies contribute to our understanding of the physical and chemical properties of these compounds (Dey et al., 2021).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into their potential as novel antimicrobial agents, contributing to addressing the challenge of antimicrobial resistance (Anuse et al., 2019).

properties

IUPAC Name |

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTODPVIIUWOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

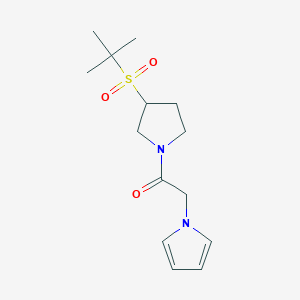

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2568840.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate](/img/structure/B2568842.png)

![N-[3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2568843.png)

![6-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2568845.png)

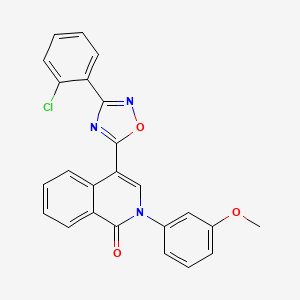

![4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2568846.png)

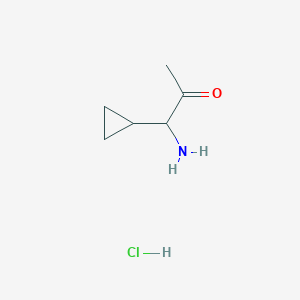

![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)

![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2568859.png)